molecular formula C17H13N5O2 B10999858 N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B10999858
M. Wt: 319.32 g/mol
InChI Key: GFFRMCFIRGPUER-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic small molecule designed for research purposes, integrating two privileged pharmacophores in medicinal chemistry: the benzimidazole and the phthalazine rings. The benzimidazole scaffold is a widely recognized structural component in biologically active compounds, noted for its diverse applications in scientific research . This nucleus is found in molecules studied for various properties, including antiparasitic activity against species like Trichinella spiralis , and as a core structure in investigational antiproliferative agents . Furthermore, acetamide-linked benzimidazole derivatives have been explored in preclinical research for their potential to attenuate neuroinflammation and oxidative stress . The phthalazine moiety is another heterocyclic system of significant research interest, often associated with a range of potential biological activities. The specific combination of these rings via an acetamide linker in this compound suggests potential as a multi-targeting research probe. Its structure aligns with modern research strategies that aim to develop hybrid molecules to investigate complex disease pathways. Researchers may find this compound valuable for in vitro studies aimed at exploring its interactions with various enzymatic targets or its effects in cellular models. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. The biological profile and specific mechanisms of action for this novel compound require empirical determination by qualified researchers.

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C17H13N5O2/c23-15(20-17-18-12-7-3-4-8-13(12)19-17)9-14-10-5-1-2-6-11(10)16(24)22-21-14/h1-8H,9H2,(H,22,24)(H2,18,19,20,23)

InChI Key

GFFRMCFIRGPUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Phthalazine Core Functionalization

The synthesis typically begins with functionalization of the phthalazine core. A common strategy involves introducing a hydroxy group at the 4-position of phthalazine through nucleophilic aromatic substitution or oxidation. For instance, 4-hydroxyphthalazin-1-yl intermediates are prepared by treating phthalazine derivatives with potassium hydroxide and oxidizing agents under reflux conditions.

The acetamide side chain is introduced via acylation. In one protocol, 4-hydroxyphthalazine-1-acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with 2-(1H-benzimidazol-2-yl)ethylamine in anhydrous dichloromethane (DCM) at 0–5°C. This step achieves moderate yields (55–65%) due to competing hydrolysis of the acid chloride.

Benzimidazole Subunit Preparation

The benzimidazole component is synthesized separately. A widely adopted method involves cyclizing o-phenylenediamine derivatives with trichloroacetyl isocyanate in ethanol at 80°C for 12 hours, yielding 1H-benzimidazol-2-yl acetamide precursors. This approach avoids toxic reagents and achieves high purity (>95%) as confirmed by ¹H NMR.

One-Pot Synthesis Strategies

Condensation-Acylation Sequential Reactions

Recent advancements have enabled one-pot synthesis by combining benzimidazole formation with subsequent acylation. In a representative procedure:

  • Benzimidazole Formation : o-Phenylenediamine reacts with trichloroacetyl isocyanate in ethanol, generating N-(1H-benzimidazol-2-yl)acetamide intermediates.

  • Phthalazine Coupling : The intermediate is treated with 4-hydroxyphthalazine-1-acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), facilitating amide bond formation at room temperature.

This method reduces purification steps and improves overall yields (70–75%) compared to multi-step approaches.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics. A study demonstrated that coupling 4-hydroxyphthalazine-1-acetic acid with 2-(1H-benzimidazol-2-yl)ethylamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent under microwave conditions (100°C, 15 minutes) achieves 82% yield. This method minimizes side reactions and enhances reproducibility.

Solid-Phase Synthesis

Solid-phase techniques using Wang resin have been explored for scalable production. The benzimidazole subunit is anchored to the resin, followed by iterative deprotection and acylation with phthalazine derivatives. While this method offers high purity (>98%), it requires specialized equipment and is less cost-effective for small-scale synthesis.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Reaction efficiency heavily depends on solvent polarity and catalyst selection. Comparative studies reveal that dimethylformamide (DMF) outperforms tetrahydrofuran (THF) and acetonitrile in acylation steps due to improved solubility of intermediates. Catalytically, DMAP proves superior to triethylamine (TEA) in activating carboxyl groups, reducing reaction times by 40%.

Temperature and pH Control

Maintaining pH 7–8 during amide coupling prevents decomposition of acid-sensitive intermediates. Low temperatures (0–5°C) are critical during acid chloride formation to suppress dimerization.

Characterization and Analytical Validation

Spectroscopic Confirmation

Successful synthesis is validated via:

  • ¹H NMR : Characteristic peaks at δ 2.15 ppm (acetamide CH₃), δ 7.25–8.30 ppm (aromatic protons).

  • FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Chromatographic Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water gradient) confirm purity ≥95% in optimized protocols.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeCost Efficiency
Multi-Step Synthesis55–6590–9324–48 hModerate
One-Pot Synthesis70–7595–9712–18 hHigh
Microwave-Assisted80–82980.5–1 hLow
Solid-Phase60–6598–9936–48 hVery Low

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide. These compounds have shown effectiveness against various bacterial strains. For instance, a study synthesized several N-substituted benzimidazole derivatives that exhibited significant antibacterial activity against pathogens such as Escherichia coli and Streptococcus faecalis . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has been noted that benzimidazole derivatives can interfere with tubulin polymerization, which is critical for cancer cell division. In vitro studies demonstrated that certain benzimidazole derivatives exhibited moderate antiproliferative activity against breast cancer cells (MCF-7) . Furthermore, compounds derived from benzimidazole frameworks have been shown to target vascular endothelial growth factor receptor 2 and histone deacetylase 6, which are significant in cancer progression .

Anti-inflammatory Effects

This compound has also been associated with anti-inflammatory activities. Research indicates that certain benzimidazole derivatives can significantly reduce edema and exhibit analgesic effects comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcer properties, particularly through the inhibition of H+/K+-ATPase activity, which is essential for gastric acid secretion. Studies have shown that certain compounds can significantly reduce gastric acid secretion and protect against ulcer formation in animal models . The therapeutic potential of these compounds is being explored as alternatives to traditional antiulcer medications like omeprazole.

Synthesis and Structural Insights

The synthesis of this compound typically involves the condensation reaction between 1H-benzimidazole derivatives and various substituted aryl groups. Spectroscopic techniques such as FT-IR and NMR are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

A comprehensive review of case studies illustrates the practical applications of this compound in various therapeutic contexts:

StudyApplicationFindings
Sharma et al., 2017Analgesic ActivityDemonstrated significant reduction in inflammation compared to standard treatments .
Reddy et al., 2011Antiulcer ActivityReported notable protective effects against ulcer formation in rat models .
Chang et al., 2012Antimicrobial ActivityIdentified potent inhibitors against Helicobacter pylori growth .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The phthalazine ring may enhance these interactions through additional binding sites or electronic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The target compound’s structure can be compared to analogues with modifications in:

  • Acetamide substituents (e.g., sulfides, sulfoxides, thioethers).
  • Heterocyclic moieties (e.g., pyridazinone, benzothiazole, pyrazole).
  • Aromatic substitutions (e.g., halogen, methoxy, trifluoromethyl).
Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Substituent(s) on Acetamide Molecular Formula Molecular Weight Melting Point (°C) Biological Activity
N-(1H-Benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide (Target) 4-Hydroxyphthalazin-1-yl C₁₉H₁₆N₆O₂ 376.37 Not reported Not reported (assumed anticancer)
2-[(1H-Benzimidazol-2-yl)methanesulfinyl]-N-(4-fluorophenyl)acetamide (5b) Methanesulfinyl, 4-fluorophenyl C₁₇H₁₅FN₃O₂S 331.37 183–184 Antiproliferative
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide Sulfanyl, 4-butoxyphenyl C₁₉H₂₁N₃O₂S 363.45 Not reported Antimicrobial potential
N-(1H-Benzimidazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl C₂₀H₁₇N₅O₃ 375.38 Not reported Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Phenyl, trifluoromethylbenzothiazole C₁₆H₁₂F₃N₃OS 367.34 Not reported Not reported

Key Observations :

  • 4-Butoxyphenyl substitution introduces a lipophilic chain, possibly improving bioavailability.
  • Pyridazinone and phthalazine moieties are electron-deficient aromatic systems, likely influencing π-π stacking interactions with biological targets.

Comparison :

  • The target compound’s synthesis likely shares steps with ’s pyrazole derivatives, utilizing carbodiimide-mediated amide bond formation.
  • Sulfoxide derivatives require an additional oxidation step compared to thioethers .

SAR Insights :

  • Halogenated Aryl Groups : Bromine or fluorine in 5b–5d correlates with higher antiproliferative potency, likely due to enhanced electrophilicity.
  • Sulfur-Containing Groups : Sulfoxides (5b) show higher activity than sulfides, possibly due to improved solubility and oxidative stability .

Challenges and Limitations

  • Target Compound: Lack of reported biological data limits direct comparison.
  • Synthetic Complexity: Derivatives with multiple heterocycles (e.g., pyridazinone ) may require multi-step syntheses, reducing scalability.
  • Contradictory Trends : While sulfoxides generally enhance activity, excessive polarity (e.g., 5e with dimethoxyphenyl ) may reduce cell permeability.

Biological Activity

N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O2C_{24}H_{27}N_{5}O_{2} with a molecular weight of approximately 417.5 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Research indicates that compounds containing the benzimidazole moiety can exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies have shown that benzimidazole derivatives can inhibit enzymes like lipoxygenase, which is involved in inflammatory processes .
  • Antioxidant Activity : The compound has been evaluated for its ability to mitigate oxidative stress, a contributing factor in neurodegenerative diseases .
  • Neuroprotective Effects : In vivo studies suggest that derivatives similar to this compound can protect against ethanol-induced neurodegeneration by reducing neuroinflammation and oxidative stress .

Biological Activity Data

The biological activities of this compound have been summarized in the table below:

Activity IC50 Value (µM) Reference
Inhibition of 12-lipoxygenaseNot specified
Neuroprotective (Ethanol model)Not specified
AntimicrobialNot specified

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of benzimidazole derivatives against ethanol-induced neurodegeneration in rats. The treatment with these derivatives significantly reduced markers of oxidative stress and inflammation, indicating a potential therapeutic role in neurodegenerative disorders .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzimidazole derivatives, including this compound. The results suggested that these compounds exhibited significant activity against various bacterial strains, emphasizing their potential as antimicrobial agents .

Q & A

Basic Research Questions

1.1. What are the optimized synthetic routes for N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves coupling a benzimidazole derivative with a phthalazine-acetamide precursor. Key steps include:

  • Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) .
  • Solvent Optimization: Polar aprotic solvents (DMF or DMSO) at 60–80°C enhance reaction efficiency .
  • Purification: Recrystallization with methanol or ethanol yields >90% purity, while column chromatography (silica gel, CHCl₃:MeOH 9:1) resolves minor impurities .

1.2. How is structural characterization performed for this compound?

Methodological Answer:
Multi-modal spectroscopic and chromatographic techniques are employed:

  • NMR Analysis: ¹H/¹³C NMR in DMSO-d₆ confirms acetamide linkage (δ 2.8–3.2 ppm for CH₂, δ 10.2 ppm for NH) and phthalazine hydroxyl groups (δ 9.5–10.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 365.12) .
  • HPLC Purity Assessment: Reverse-phase C18 columns (acetonitrile/water gradient) ensure ≥95% purity .

1.3. What initial biological screening models are appropriate for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) at 1–100 μM concentrations using fluorescence-based kits .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Solubility Profiling: Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .

Advanced Research Questions

2.1. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core Modifications: Introduce substituents at the phthalazine hydroxyl (e.g., methyl, sulfonyl) to assess steric/electronic effects on receptor binding .
  • Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with EGFR catalytic residues) .
  • In Vivo Correlation: Compare in vitro IC₅₀ values with murine xenograft tumor suppression rates (dose: 10–50 mg/kg, oral) .

2.2. How are enzyme interaction mechanisms elucidated for this compound?

Methodological Answer:

  • Kinetic Studies: Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target enzymes .
  • X-ray Crystallography: Resolve co-crystal structures with enzymes (e.g., COX-2) to identify binding pockets and key residues .

2.3. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Metabolic Stability Testing: LC-MS/MS evaluates hepatic microsome degradation to rule out false negatives due to rapid clearance .
  • Dose-Response Reassessment: Use Hill slope analysis to confirm efficacy thresholds (e.g., EC₅₀ shift from 10 μM to 50 μM in hypoxia) .

2.4. What analytical strategies address stability challenges in formulation?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Excipient Screening: Test cyclodextrins or PEGylation to enhance aqueous solubility and shelf-life .
  • Stability-Indicating HPLC: Develop methods to quantify intact compound and degradation products (e.g., oxidized phthalazine derivatives) .

Safety and Compliance

3.1. What safety protocols are critical during handling?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
  • Emergency Procedures: Immediate rinsing with PBS for spills and antidote availability (e.g., acetylcysteine for hepatotoxicity) .

Interdisciplinary Applications

4.1. How can computational modeling guide derivative design?

Methodological Answer:

  • QSAR Modeling: Use MOE or Schrödinger to predict logP, pKa, and ADMET properties for virtual libraries .
  • MD Simulations: Analyze ligand-receptor complex stability over 100 ns trajectories (GROMACS/AMBER) .

4.2. What strategies validate synergistic effects in combination therapies?

Methodological Answer:

  • Combinatorial Index (CI): Calculate via Chou-Talalay method using CompuSyn software .
  • Transcriptomic Profiling: RNA-seq identifies pathways (e.g., apoptosis, autophagy) modulated by drug combinations .

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